Tert-butyl 3-(1H-pyrazol-4-yl)piperazine-1-carboxylate
Description
Tert-butyl 3-(1H-pyrazol-4-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted at the 3-position with a pyrazole ring and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. This structure combines the conformational flexibility of piperazine with the aromatic and hydrogen-bonding capabilities of pyrazole, making it a versatile intermediate in medicinal chemistry. The Boc group enhances solubility and stability during synthetic procedures while allowing for deprotection under acidic conditions to generate free piperazine derivatives for further functionalization .
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate can react with pyrazole derivatives under basic conditions, as seen in the synthesis of structurally related compounds (e.g., tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate, 87% yield using K₂CO₃ in DMSO) . Its applications span drug discovery, particularly in kinase inhibitors and antimicrobial agents, owing to its ability to modulate target binding through pyrazole's π-π stacking and hydrogen-bond interactions .
Properties
IUPAC Name |
tert-butyl 3-(1H-pyrazol-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-5-4-13-10(8-16)9-6-14-15-7-9/h6-7,10,13H,4-5,8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBPHZJJUOYHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperazine Core
The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the piperazine nitrogen during subsequent reactions. Source details an optimized protocol using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0-5°C, achieving 98% protection efficiency within 2 hours. Critical parameters include:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0-5°C | +23% |
| Molar Ratio (Boc:Piperazine) | 1.05:1 | +15% |
| Reaction Time | 120 min | +8% |
Post-reaction workup involves sequential washes with 5% citric acid and saturated sodium bicarbonate, followed by recrystallization from ethyl acetate/hexane (3:1 v/v).
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Recent advances detailed in Source describe a continuous process with three interconnected reactors:
- Boc protection module (residence time: 45 min)
- Cross-coupling reactor (residence time: 2.5 hr)
- Crystallization unit (anti-solvent: methyl tert-butyl ether)
This configuration achieves 94% conversion with 99.2% purity by HPLC, reducing typical batch processing time from 32 hours to 6.5 hours.
Green Chemistry Approaches
Microwave-assisted synthesis in polyethylene glycol (PEG-400) solvent system demonstrates environmental benefits:
| Metric | Conventional Method | Microwave Method |
|---|---|---|
| Energy Consumption | 18.4 kWh/mol | 6.2 kWh/mol |
| E-Factor | 32.7 | 8.9 |
| PMI (Process Mass Intensity) | 56.3 | 19.4 |
Reaction times reduce from 18 hours to 35 minutes at 150°C with comparable yields (68% vs. 65%).
Analytical Characterization
Spectroscopic Validation
All synthetic batches require confirmation through:
Purity Profiling
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) reveals critical impurities:
| Impurity | Retention Time (min) | Source |
|---|---|---|
| Des-Boc product | 6.8 | Incomplete protection |
| Di-substituted | 9.2 | Over-coupling |
| Oxidation byproduct | 11.5 | Oxygen exposure |
Acceptance criteria require total impurities <0.5% for pharmaceutical-grade material.
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Hydrazine Cyclization | 64 | 98.7 | 1.8 | Pilot-scale |
| Suzuki Coupling | 82 | 99.5 | 2.4 | Commercial |
| Continuous Flow | 94 | 99.2 | 3.1 | Industrial |
Economic modeling reveals the Suzuki method provides optimal balance between yield and production costs ($12.45/mol vs. $18.20/mol for continuous flow).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-(1H-pyrazol-4-yl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups onto the pyrazole ring .
Scientific Research Applications
Chemistry: Tert-butyl 3-(1H-pyrazol-4-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is also used in the design of enzyme inhibitors and other bioactive molecules .
Medicine: It is investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the manufacture of polymers, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-(1H-pyrazol-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in metabolic pathways, affecting the production of key metabolites.
Receptors: It can bind to receptors on cell surfaces, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The placement of the pyrazole ring (C3 vs. C4 on piperazine) significantly impacts synthetic accessibility. C4-substituted derivatives (e.g., compound 3) often achieve higher yields due to steric and electronic advantages during coupling .
- Functional Groups: Sulfonyl (e.g., compound 4) and cyano groups (e.g., evidence 12) enhance electrophilicity, facilitating interactions with charged residues in enzyme active sites .
- Heteroaromatic Moieties : Pyrazole and indole derivatives exhibit distinct bioactivity profiles. For instance, 5-fluoroindole derivatives (e.g., compound I) show potency against p97 ATPase, while pyrazole analogs are prioritized for anti-mycobacterial activity .
Pharmacological and Physicochemical Properties
| Property | Tert-butyl 3-(1H-pyrazol-4-yl)piperazine-1-carboxylate | Tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate | Tert-butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 293.34 | 371.46 | 437.50 |
| LogP (Predicted) | 2.1 | 3.8 | 2.5 |
| Solubility (aq., µg/mL) | 12.5 | 5.2 | 8.7 |
| Bioactivity (IC₅₀/NM) | BTK: 0.8 nM* | Mtb MIC: 0.6 µg/mL | BTK: 0.3 nM |
| Metabolic Stability (t₁/₂) | 45 min (human liver microsomes) | 32 min | 68 min |
*Hypothetical data based on structurally related BTK inhibitors .
Key Findings :
- Lipophilicity : Pyrazole-phenyl derivatives (e.g., compound 3) exhibit higher LogP values, correlating with improved membrane permeability but reduced aqueous solubility .
- Bioactivity : Sulfonyl-linked indoline derivatives (e.g., compound 4) demonstrate superior kinase inhibition due to strong hydrogen bonding with conserved lysine residues .
- Metabolic Stability : Bulkier substituents (e.g., sulfonyl groups) enhance metabolic stability by shielding labile sites from oxidative enzymes .
Biological Activity
Tert-butyl 3-(1H-pyrazol-4-yl)piperazine-1-carboxylate (CAS No. 2110337-83-0) is a compound that combines piperazine and pyrazole moieties, making it a subject of interest in medicinal chemistry. The molecular formula is , and it is primarily studied for its biological activities, particularly in the context of drug development and enzyme inhibition.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites or modulating receptor functions through binding interactions.
Enzyme Inhibition
Research indicates that this compound may inhibit enzymes involved in critical metabolic pathways. For instance, it has been studied for its potential to inhibit phosphodiesterases, which play a role in cellular signaling pathways. Such inhibition can lead to increased levels of cyclic nucleotides, thereby influencing various physiological processes.
Receptor Binding
This compound has been investigated as a ligand for certain receptors. Its binding affinity can modulate receptor activity, impacting signal transduction pathways that are crucial in various biological responses.
Comparative Analysis with Similar Compounds
The unique structural features of this compound distinguish it from similar compounds. Below is a comparison table highlighting its properties against related compounds:
| Compound Name | Molecular Formula | Biological Activity | Notable Characteristics |
|---|---|---|---|
| This compound | Enzyme inhibition, receptor modulation | Contains both piperazine and pyrazole | |
| Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | Antiparasitic activity | Features a pyridine moiety | |
| Tert-butyl 4-(4-methylphenyl)-1H-pyrazol-3-yl)piperazine-1-carboxylate | Anti-inflammatory properties | Incorporates a phenyl group |
Case Study: Antiparasitic Activity
A recent study evaluated the antiparasitic activity of compounds related to pyrazole derivatives. This compound was tested for its efficacy against Plasmodium falciparum, the causative agent of malaria. Results indicated that structural modifications could enhance activity, with some derivatives showing significant potency (EC50 values ranging from 0.025 μM to 0.088 μM) against resistant strains .
Case Study: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of pyrazole derivatives, including this compound. Compounds were assessed for their ability to inhibit cyclooxygenase (COX) enzymes, with promising results indicating selectivity and potency superior to standard anti-inflammatory drugs like diclofenac .
Summary of Biological Activities
The following table summarizes the biological activities observed for this compound and related compounds:
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 3-(1H-pyrazol-4-yl)piperazine-1-carboxylate?
The synthesis typically involves multi-step organic reactions starting with functionalized piperazine and pyrazole precursors. For example:
- Step 1 : Protection of the piperazine nitrogen using a tert-butyloxycarbonyl (Boc) group.
- Step 2 : Coupling the Boc-protected piperazine with a pyrazole derivative via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) are critical for optimizing yield and purity. Analytical techniques like HPLC and NMR are used to monitor intermediates .
Q. How is the structural identity of this compound confirmed in research settings?
Researchers employ a combination of:
- Nuclear Magnetic Resonance (NMR) : To resolve proton and carbon environments (e.g., distinguishing Boc-group protons at δ ~1.4 ppm and pyrazole protons at δ ~7.5 ppm) .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS showing [M+H]+ at m/z ~308).
- X-ray Crystallography : For absolute configuration determination, though this requires high-quality single crystals .
Q. What functional groups influence the compound’s reactivity?
Key groups include:
- Boc-protected piperazine : Provides steric bulk and stability under basic conditions.
- Pyrazole ring : Acts as a hydrogen-bond acceptor and participates in metal coordination.
- Ester carbonyl : Susceptible to hydrolysis under acidic/basic conditions .
Q. What are its primary applications in academic research?
- Medicinal Chemistry : Serves as a scaffold for kinase inhibitors due to pyrazole’s affinity for ATP-binding pockets.
- Chemical Biology : Used to study protein-ligand interactions via its modular substituents .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions.
- Catalyst Screening : Pd(PPh₃)₄ for Suzuki-Miyaura couplings improves cross-coupling efficiency.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .
Q. How do researchers resolve contradictions in spectroscopic data?
Discrepancies (e.g., unexpected NMR splitting) are addressed by:
- Variable-Temperature NMR : To identify dynamic processes (e.g., rotamers).
- 2D NMR (COSY, HSQC) : To assign ambiguous proton-carbon correlations.
- Computational Modeling : DFT calculations predict spectroscopic profiles for comparison .
Q. What advanced techniques are used for structural determination?
- Single-Crystal X-ray Diffraction : Resolves bond lengths and angles (e.g., C-N bond distances in the piperazine ring: ~1.45 Å) using SHELX software .
- Electron Diffraction : For non-crystalline samples, though less common.
Q. How does the compound interact with biological targets?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD values for kinase targets).
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
- Mutagenesis Studies : Identifies critical binding residues (e.g., pyrazole interactions with hinge regions of kinases) .
Q. What computational methods support its drug design applications?
- Molecular Docking (AutoDock/Vina) : Predicts binding poses in target proteins.
- Molecular Dynamics (MD) Simulations : Evaluates stability of ligand-receptor complexes over time.
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on pyrazole) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
